molecular formula C21H21N5O4S B292627 2-[(3-cyano-4,6-dimethyl-2-pyridinyl)sulfanyl]-N-[4-(3-methoxyphenyl)-2,5-dioxo-1-piperazinyl]acetamide

2-[(3-cyano-4,6-dimethyl-2-pyridinyl)sulfanyl]-N-[4-(3-methoxyphenyl)-2,5-dioxo-1-piperazinyl]acetamide

Número de catálogo B292627
Peso molecular: 439.5 g/mol
Clave InChI: VBGWHFCEKYTNGD-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-[(3-cyano-4,6-dimethyl-2-pyridinyl)sulfanyl]-N-[4-(3-methoxyphenyl)-2,5-dioxo-1-piperazinyl]acetamide is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is also known as BAY 41-2272 and is classified as a soluble guanylate cyclase (sGC) activator. The sGC pathway is an important signaling pathway in the human body that regulates various physiological functions, including blood pressure, smooth muscle relaxation, and platelet aggregation.

Mecanismo De Acción

The mechanism of action of BAY 41-2272 involves the activation of soluble guanylate cyclase (sGC), an enzyme that catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). cGMP is an important signaling molecule in the human body that regulates various physiological functions such as smooth muscle relaxation, platelet aggregation, and neurotransmitter release.
Biochemical and physiological effects
The activation of sGC by BAY 41-2272 leads to an increase in cGMP levels, which in turn leads to various biochemical and physiological effects. One of the main effects of cGMP is the relaxation of smooth muscle cells in the blood vessels, which leads to a decrease in blood pressure. This effect has been shown to be beneficial in various cardiovascular diseases such as hypertension and pulmonary hypertension.
In addition to its effects on blood pressure, BAY 41-2272 has also been shown to have anti-inflammatory effects. The activation of sGC by BAY 41-2272 leads to a decrease in the production of pro-inflammatory cytokines and chemokines, which are important mediators of the inflammatory response.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of using BAY 41-2272 in lab experiments is its specificity for sGC. Unlike other compounds that target multiple signaling pathways, BAY 41-2272 specifically targets the sGC pathway, which makes it a valuable tool for studying the role of sGC in various physiological and pathological processes.
One of the limitations of using BAY 41-2272 in lab experiments is its potential toxicity. Although BAY 41-2272 has been shown to be well-tolerated in animal studies, its long-term effects on human health are still unknown. Therefore, caution should be exercised when using this compound in lab experiments.

Direcciones Futuras

There are several future directions for research on BAY 41-2272. One area of research is the development of more potent and selective sGC activators. Although BAY 41-2272 is a potent sGC activator, its selectivity for sGC is not absolute, and it can also activate other signaling pathways. Therefore, the development of more selective sGC activators could lead to the development of more effective therapies for various diseases.
Another area of research is the identification of new therapeutic applications for BAY 41-2272. Although BAY 41-2272 has shown promise in cardiovascular and inflammatory diseases, its potential use in other diseases such as cancer and neurological disorders is still largely unexplored. Therefore, further research is needed to identify new therapeutic applications for this compound.
Conclusion
In conclusion, 2-[(3-cyano-4,6-dimethyl-2-pyridinyl)sulfanyl]-N-[4-(3-methoxyphenyl)-2,5-dioxo-1-piperazinyl]acetamide is a valuable tool for studying the role of soluble guanylate cyclase in various physiological and pathological processes. Its specificity for sGC and its beneficial effects on blood pressure and inflammation make it a promising candidate for the development of new therapies for various diseases. However, caution should be exercised when using this compound in lab experiments due to its potential toxicity. Further research is needed to identify new therapeutic applications for this compound and to develop more potent and selective sGC activators.

Métodos De Síntesis

The synthesis of 2-[(3-cyano-4,6-dimethyl-2-pyridinyl)sulfanyl]-N-[4-(3-methoxyphenyl)-2,5-dioxo-1-piperazinyl]acetamide is a complex process that involves several steps. The first step involves the reaction of 3-cyano-4,6-dimethyl-2-pyridinethiol with 4-(3-methoxyphenyl)-2,5-dioxo-1-piperazinecarboxylic acid in the presence of a coupling reagent such as N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) and N-hydroxysuccinimide (NHS). The resulting product is then treated with acetic anhydride and triethylamine to obtain the final compound.

Aplicaciones Científicas De Investigación

2-[(3-cyano-4,6-dimethyl-2-pyridinyl)sulfanyl]-N-[4-(3-methoxyphenyl)-2,5-dioxo-1-piperazinyl]acetamide has been extensively studied for its potential use in scientific research. One of the main applications of this compound is in the field of cardiovascular research. The sGC pathway plays a crucial role in regulating blood pressure and vascular tone, and the activation of sGC by BAY 41-2272 has been shown to have beneficial effects in various cardiovascular diseases such as hypertension, pulmonary hypertension, and heart failure.
Another area of research where BAY 41-2272 has shown promise is in the treatment of various inflammatory diseases. The sGC pathway has been shown to play a role in modulating the immune response, and the activation of sGC by BAY 41-2272 has been shown to have anti-inflammatory effects in various animal models of inflammation.

Propiedades

Fórmula molecular

C21H21N5O4S

Peso molecular

439.5 g/mol

Nombre IUPAC

2-(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl-N-[4-(3-methoxyphenyl)-2,5-dioxopiperazin-1-yl]acetamide

InChI

InChI=1S/C21H21N5O4S/c1-13-7-14(2)23-21(17(13)9-22)31-12-18(27)24-26-11-19(28)25(10-20(26)29)15-5-4-6-16(8-15)30-3/h4-8H,10-12H2,1-3H3,(H,24,27)

Clave InChI

VBGWHFCEKYTNGD-UHFFFAOYSA-N

SMILES

CC1=CC(=NC(=C1C#N)SCC(=O)NN2CC(=O)N(CC2=O)C3=CC(=CC=C3)OC)C

SMILES canónico

CC1=CC(=NC(=C1C#N)SCC(=O)NN2CC(=O)N(CC2=O)C3=CC(=CC=C3)OC)C

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.